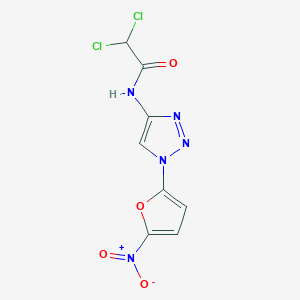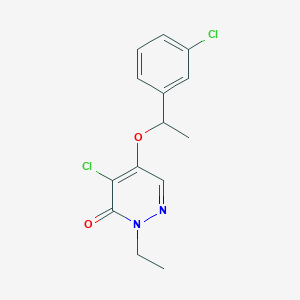![molecular formula C14H20N4 B12919704 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-25-6](/img/structure/B12919704.png)
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the introduction of the piperidine group can be achieved through nucleophilic substitution reactions. The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
- 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
- 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide
Uniqueness
4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88875-25-6 |
|---|---|
Fórmula molecular |
C14H20N4 |
Peso molecular |
244.34 g/mol |
Nombre IUPAC |
4,6,8-trimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)16-14-11(2)15-12(3)18(10)14/h9H,4-8H2,1-3H3 |
Clave InChI |
ZMOSAQXDZNTWSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(N=C(N12)C)C)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)


![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)




![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)


